molecular formula C9H11NO4 B116003 2-Amino-5-(methoxymethoxy)benzoic acid CAS No. 145182-74-7

2-Amino-5-(methoxymethoxy)benzoic acid

Cat. No.: B116003
CAS No.: 145182-74-7
M. Wt: 197.19 g/mol
InChI Key: GLFSDWXLOVJPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(methoxymethoxy)benzoic acid is a benzoic acid derivative with an amino group at the 2-position and a methoxymethoxy (-OCH₂OCH₃) substituent at the 5-position. The methoxymethoxy group introduces steric bulk and altered electronic effects compared to simpler substituents like methoxy (-OCH₃) or halogens. Such modifications influence solubility, acidity, and biological activity, making this compound of interest in pharmaceutical and synthetic chemistry .

Properties

CAS No.

145182-74-7

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-amino-5-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C9H11NO4/c1-13-5-14-6-2-3-8(10)7(4-6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

GLFSDWXLOVJPIV-UHFFFAOYSA-N

SMILES

COCOC1=CC(=C(C=C1)N)C(=O)O

Canonical SMILES

COCOC1=CC(=C(C=C1)N)C(=O)O

Synonyms

Benzoic acid, 2-amino-5-(methoxymethoxy)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 2-amino benzoic acid derivatives with varying 5-position substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position 5) Melting Point (°C) pKa Values Key References
2-Amino-5-methoxybenzoic acid C₈H₉NO₃ 167.16 -OCH₃ 179–180 2.37, 5.57
4-Amino-2-fluoro-5-methoxybenzoic acid C₈H₈FNO₃ 185.16 -F, -OCH₃ Not reported Not reported
4-Amino-5-chloro-2-methoxybenzoic acid C₈H₈ClNO₃ 201.61 -Cl, -OCH₃ Not reported Not reported
2-Amino-5-(methylsulfonyl)benzoic acid C₈H₉NO₄S 215.22 -SO₂CH₃ Not reported Likely acidic¹

¹The sulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, significantly lowering pKa compared to methoxy derivatives.

Key Observations :

  • Methoxy vs. Methoxymethoxy: The methoxymethoxy group in the target compound increases molecular weight and steric hindrance compared to 2-amino-5-methoxybenzoic acid. This may reduce crystallinity but enhance solubility in polar solvents .
  • Sulfonyl Derivatives: The sulfonyl group in 2-Amino-5-(methylsulfonyl)benzoic acid () enhances acidity, making it more reactive in coupling reactions or salt formation.

Preparation Methods

Two-Step Protection-Sulfonation Approach

Drawing from the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, a plausible route involves:

  • Methoxymethyl Protection : Reacting 4-amino-2-hydroxybenzoic acid with methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., NaH) to form 2-(methoxymethoxy)-4-aminobenzoic acid.

  • Sulfonation and Functionalization : Treating the protected intermediate with chlorosulfonic acid to introduce a sulfonyl group at the 5-position, followed by reduction or displacement.

Key Conditions :

  • Molar ratio of MOM-Cl to substrate: 1.2:1

  • Reaction temperature: 0–5°C to minimize side reactions.

  • Yield optimization via recrystallization in xylene or ethyl acetate.

Catalytic Hydrogenation of Nitro Precursors

A method for 2-amino-5-fluorobenzoic acid uses Raney nickel-catalyzed hydrogenation of nitro intermediates. Adapting this for the target compound:

  • Nitro Introduction : Nitration of 3-(methoxymethoxy)benzoic acid at the 5-position.

  • Reduction : Hydrogenation over Pd/C or Raney nickel to reduce the nitro group to an amine.

Challenges :

  • Regioselective nitration requires directing groups (e.g., methoxymethoxy) to favor the 5-position.

  • Competitive reduction of the methoxymethoxy group necessitates mild hydrogenation conditions.

Analytical Characterization and Quality Control

Robust characterization is critical for verifying product identity and purity. Techniques employed in analogous syntheses include:

Spectroscopic Analysis

  • IR Spectroscopy : Confirmation of the methoxymethoxy group via C-O-C stretching vibrations at 1,080–1,120 cm⁻¹.

  • ¹H NMR : Distinct signals for aromatic protons (δ 6.5–7.5 ppm) and methoxymethoxy methyl groups (δ 3.3–3.5 ppm).

  • Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 211 for C9H11NO4).

Chromatographic Purity Assessment

  • HPLC : Methods using C18 columns and acetonitrile-water gradients to achieve >99% purity, as demonstrated in sulfonamide syntheses.

Industrial Scalability and Process Economics

Scalable production demands cost-effective reagents and minimal purification steps. Lessons from patent CN103304453A include:

  • Solvent Recycling : Recovering diethyl sulfate and chlorosulfonic acid reduces waste.

  • Catalyst Reuse : Raney nickel or Pd/C catalysts can be reactivated for multiple batches.

Economic Considerations :

ParameterValue (Representative)
Raw Material Cost$120–150/kg
Total Yield65–75%
Purity Post-Recrystallization≥99.5%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-(methoxymethoxy)benzoic acid, and how can reaction yields be maximized?

  • Methodology : Start with 5-methoxybenzoic acid as a precursor. Introduce the methoxymethoxy group via nucleophilic substitution or protection/deprotection strategies. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) using HPLC and TLC to monitor intermediates . For example, acetylation followed by methoxymethylation under anhydrous conditions can improve yield. Purify via recrystallization (ethanol/water) and confirm purity with LC-MS (>98%) .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxymethoxy at C5, amino at C2). IR spectroscopy identifies carboxylic acid (-COOH) and amine (-NH2_2) stretches .
  • X-ray crystallography : Employ SHELX-97 for structure solution and refinement. Validate using CCDC deposition (e.g., CCDC 1234567) and check for hydrogen bonding between -NH2_2 and -COOH groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.